molecular formula C13H12O4 B592921 Musellactone CAS No. 907583-51-1

Musellactone

Cat. No.: B592921
CAS No.: 907583-51-1
M. Wt: 232.235
InChI Key: YSIXDHZMGCCQOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Musellactone can be synthesized through various organic reactions involving the precursor compounds found in Musella lasiocarpa. The preparation method involves the extraction of the compound from the plant material followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it typically involves large-scale extraction from Musella lasiocarpa. The process includes harvesting the plant, drying, and extracting the compound using solvents such as ethanol or methanol. The extract is then subjected to purification processes to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Musellactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .

Comparison with Similar Compounds

Musellactone is structurally similar to other lactones and phenylphenalenones found in Musella lasiocarpa. Similar compounds include:

Uniqueness: this compound is unique due to its specific lactone ring structure and the presence of distinct functional groups that confer its biological activities. Compared to other similar compounds, this compound exhibits a broader spectrum of antibacterial activity and potential cytotoxic effects .

Properties

IUPAC Name

8-hydroxy-7-methoxy-4,5-dihydro-3aH-benzo[e][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-16-12-4-7-2-3-11-9(6-13(15)17-11)8(7)5-10(12)14/h4-6,11,14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIXDHZMGCCQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC3C2=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Musellactone and where was it discovered?

A1: this compound is a novel lactone compound recently isolated from the aerial parts of Musella lasiocarpa, also known as the Chinese dwarf banana. [, ] This plant is known for its ornamental value and traditional medicinal uses.

Q2: What are the potential biological activities of this compound?

A2: Preliminary research indicates that this compound exhibits antibacterial activity against certain bacterial strains. [, ] Additionally, while this compound itself showed limited cytotoxic activity, a related compound found in Musella lasiocarpa, 1,2,3,4-tetrahydro-1,2-dimethyl-6,7-isoquinolinediol, displayed significant cytotoxic activity against KB, HL-60, and BEL-7404 human carcinoma cell lines. [, ] Further research is needed to fully understand its potential therapeutic applications.

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